Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 4-prop-2-ynylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-4-10(9(12)13-2)5-7-11-8-6-10/h1,11H,4-8H2,2H3 |
InChI Key |
ULSGWTGVFOQQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC#C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine-4-carboxylate Derivatives
A common approach involves the alkylation of methyl piperidine-4-carboxylate with propargyl bromide:
- Starting Material : Methyl piperidine-4-carboxylate or piperidine-4-carboxylic acid methyl ester.
- Reagents : Propargyl bromide as the alkylating agent.
- Base : Sodium hydroxide or other suitable bases to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Solvent : Polar aprotic solvents such as acetonitrile or DMF are often used.
- Conditions : Room temperature to mild heating, under inert atmosphere to prevent side reactions.
- Outcome : Formation of methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate with yields typically ranging from moderate to high depending on reaction optimization.
Protection and Functional Group Transformations
In more complex synthetic routes, the piperidine nitrogen is first protected (e.g., Boc-protection) to allow selective transformations at the 4-position:
- Boc Protection : The piperidine nitrogen is protected with tert-butyloxycarbonyl (Boc) group.
- Conversion to Aldehyde or Weinreb Amide : The carboxylic acid group is converted to an aldehyde or Weinreb amide intermediate to enable further functionalization.
- Wittig Reaction : The aldehyde intermediate undergoes Wittig olefination to introduce alkene substituents.
- Hydrogenation : Catalytic hydrogenation saturates the alkene to yield saturated piperidine derivatives.
- Deprotection and Alkylation : Acidolysis removes the Boc group, and the free amine is alkylated with propargyl bromide to yield the target compound.
This multi-step approach allows for the synthesis of substituted piperidines with propargyl groups and additional functionalization.
Carbamate Formation and Further Derivatization
In some synthetic schemes, the propargylated piperidine derivative is further modified to form carbamates:
- The phenol derivatives obtained after demethylation are reacted with carbamoyl chlorides (e.g., N-ethyl-N-methylcarbamoyl chloride) in pyridine.
- The reaction proceeds at room temperature with subsequent workup involving extraction, washing, drying, and chromatographic purification.
- This step is useful for generating derivatives for biological evaluation but is beyond the direct preparation of this compound itself.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of piperidine | Boc2O, base, solvent (e.g., dichloromethane) | High | Protects nitrogen for selective reactions |
| Conversion to aldehyde/amide | Weinreb amide formation reagents | Moderate | Enables further functionalization |
| Wittig reaction | Phosphonium ylide, solvent (THF or similar) | Moderate | Forms alkene intermediates |
| Catalytic hydrogenation | H2, Pd/C catalyst | High | Saturates alkene to alkane |
| Acidolysis (deprotection) | HCl, aqueous conditions | High | Removes Boc protecting group |
| N-Alkylation with propargyl bromide | Propargyl bromide, base (NaOH), solvent (DMF) | 70-85 | Key step to introduce propargyl group |
Yields vary depending on the exact conditions and purification methods but generally fall within the 70-85% range for the alkylation step.
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for propargyl methylene (around 2.2 ppm, triplet), piperidine ring protons, and methyl ester group (singlet near 3.7 ppm).
- Mass Spectrometry : Molecular ion peak consistent with C10H15NO2 (m/z 181).
- Chromatography : Purification by column chromatography using dichloromethane/methanol mixtures; Rf values around 0.23-0.24 in CH2Cl2/MeOH 20:1 system.
- HPLC Purity : High purity (>98%) confirmed by HPLC retention times.
Chemical Reactions Analysis
Oxidation Reactions
The acetylene (propynyl) and ester groups are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkyne Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative | |
| Ester Oxidation | CrO₃, H₂SO₄ | Ketone or dicarboxylic acid |
For example, oxidation of the terminal alkyne yields a carboxylic acid, while ester oxidation can produce ketones under controlled conditions.
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkyne | H₂, Lindlar catalyst | cis-Alkene | |
| Ester | LiAlH₄, THF | Alcohol (piperidin-4-ylmethanol) |
The alkyne can be hydrogenated to an alkene, while the ester is reduced to a primary alcohol.
Substitution Reactions
The piperidine nitrogen and ester group participate in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives | |
| Ester Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid or carboxylate |
For instance, hydrolysis of the ester under acidic conditions yields 4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.
Cycloaddition and Cross-Coupling Reactions
The alkyne group enables click chemistry and metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), azides | 1,2,3-Triazole derivatives | |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, aryl halides | Arylacetylene derivatives |
These reactions are pivotal for constructing complex architectures in medicinal chemistry.
Hydrolysis and Derivative Formation
Controlled hydrolysis and functionalization:
| Process | Conditions | Products | References |
|---|---|---|---|
| Ester → Amide | NH₃, MeOH | Piperidine-4-carboxamide | |
| Hydrochloride Salt Formation | HCl, diethyl ether | Water-soluble hydrochloride salt |
The ester group can be converted to amides or carboxylic acids for downstream applications.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Terminal Alkyne | 1 | Cycloadditions, oxidation |
| Ester | 2 | Hydrolysis, reduction |
| Piperidine Nitrogen | 3 | Alkylation, acylation |
Key Research Findings
-
Catalytic Cross-Coupling : Nickel-catalyzed reactions with dimethylzinc enable aryl-alkyne bond formation (e.g., for antidepressant synthesis analogs) .
-
Stereoselective Modifications : The propynyl group’s spatial orientation influences reactivity in MAO inhibitor syntheses .
-
Stability : The compound is stable under inert conditions but prone to hydrolysis in acidic/basic environments.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent for synthesizing complex organic molecules. The compound can undergo multiple types of reactions, including oxidation, reduction, and substitution, which are essential for creating derivatives with specific properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxides or acids | Potassium permanganate, chromium trioxide |
| Reduction | Produces alcohols or amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Functional group replacement | Halogens, nucleophiles |
Biological Research
Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules and its effects on various biological pathways. The compound has been analyzed for its inhibitory effects on monoamine oxidases (MAOs), which are enzymes implicated in several neurological disorders.
Case Study: MAO Inhibition
A study explored the stereoselective activity of derivatives similar to this compound, revealing that certain isomers selectively inhibit MAO-A and MAO-B. This selectivity is crucial for developing targeted therapies for conditions such as Parkinson's disease and Alzheimer's disease .
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its therapeutic applications. It has been proposed as a precursor for drug development, particularly in creating selective inhibitors for neurodegenerative diseases. The ability to modulate enzyme activity through targeted inhibition positions this compound as a candidate for further pharmacological exploration.
Table 2: Therapeutic Studies Involving this compound
| Study Focus | Findings | Implications |
|---|---|---|
| MAO-A and MAO-B Inhibition | Selective inhibition by geometric isomers | Potential treatment for CNS disorders |
| Drug Development | Use as a precursor for novel inhibitors | Advancements in neuropharmacology |
Industrial Applications
Production of Industrial Chemicals
Beyond its roles in academic research, this compound is utilized in the production of various industrial chemicals. Its stability and solubility enhance its applicability in manufacturing processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences, molecular weights, and applications of methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate and related piperidine carboxylates:
Propargyl Substituent
The propargyl group in this compound introduces a reactive alkyne, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with unsubstituted methyl piperidine-4-carboxylate, which lacks such reactivity .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound, carfentanil) generally exhibit higher metabolic stability compared to ethyl esters (e.g., compound), influencing pharmacokinetics in drug design .
- Carbamate Groups : The NMDA antagonist in uses a 4-methylbenzyl carbamate, enhancing brain penetration and receptor selectivity .
Biological Activity
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxylate moiety. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.
Structural Formula
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Notably, it has been studied for its role as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit MAO isoforms, which are crucial in the breakdown of neurotransmitters such as dopamine and serotonin, potentially leading to increased levels of these neurotransmitters in the brain .
- Receptor Binding: Its structural features allow it to bind selectively to certain receptors, modulating their activity and influencing various physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on MAO-B with an IC50 value in the low micromolar range (approximately 4.3 µM) and also affects butyrylcholinesterase (BChE) activity . This dual inhibition suggests potential applications in treating neurodegenerative diseases where both MAO-B and BChE are involved.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of various piperidine derivatives, including this compound, found that compounds with similar structures offered protection against oxidative stress-induced neuronal damage. The study highlighted the importance of the alkyne group in enhancing neuroprotective properties through antioxidant mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | MAO-B IC50 (µM) | BChE IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 4.3 | 8.5 | Dual inhibitor; potential for neuroprotection |
| Methyl 1-(prop-2-yn-1-yl)piperidine | N/A | N/A | Lacks specific activity against MAO-B |
| Piperine | 7.0 | 20.9 | Known for anti-inflammatory properties |
Applications in Medicinal Chemistry
The compound's ability to inhibit MAO-B and BChE positions it as a promising candidate for developing treatments for conditions like Alzheimer's disease and Parkinson's disease. Its role as a precursor in synthesizing more complex pharmaceuticals further enhances its significance in drug development .
Q & A
Basic Questions
Q. What are the optimized synthetic methodologies for Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate, and how can reaction conditions influence yield and purity?
- Methodology : A common approach involves alkylation of methyl piperidine-4-carboxylate with propargyl bromide under basic conditions. For example, in analogous syntheses, ethyl piperidine carboxylates are alkylated using bromoalkanes in the presence of organic bases like sodium acetate or lithium diisopropylamide (LDA) . Solvent selection (e.g., tetrahydrofuran or toluene) and temperature control (reflux at ~80–100°C) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity (>98%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are used to confirm regiochemistry and functional groups. For instance, the propargyl group’s terminal alkyne proton appears as a triplet near δ 2.0–2.5 ppm, while the piperidine methylene protons resonate at δ 3.5–4.0 ppm .
- GC/MS : Validates molecular weight (e.g., observed [M]⁺ peak matching theoretical mass) and fragmentation patterns .
- FT-IR : Confirms ester (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement and SHELXT for space-group determination) provides precise bond lengths and angles . For example, Mercury software visualizes intermolecular interactions (e.g., hydrogen bonding between the ester carbonyl and adjacent molecules), which aids in validating stereochemistry . Discrepancies between computational models (DFT) and experimental data can be resolved by refining occupancy parameters or testing alternative space groups .
Q. What strategies address low yields in the propargylation step during synthesis?
- Methodology :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Stoichiometry : A 1.2–1.5 molar excess of propargyl bromide ensures complete alkylation of the piperidine nitrogen .
- Temperature Control : Maintaining temperatures below 60°C prevents alkyne polymerization, which is a common side reaction .
Q. How can researchers reconcile contradictions between computational predictions and experimental NMR data?
- Methodology :
- 2D NMR : NOESY or COSY experiments clarify spatial proximity of protons (e.g., confirming axial vs. equatorial propargyl substitution) .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate conformational preferences .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the piperidine ring, explaining split signals .
Q. What advanced techniques confirm functional group integrity under varying pH conditions?
- Methodology :
- pH-Dependent Stability Studies : Monitor ester hydrolysis by HPLC (e.g., using a C18 column with methanol/water mobile phase) at pH 2–10. The ester group is stable in acidic conditions but hydrolyzes to carboxylic acid in basic media .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies oxidation states of nitrogen and oxygen atoms, detecting unintended oxidation of the propargyl group .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?
- Methodology :
- Multi-Method Validation : Cross-reference SCXRD data (bond angles, torsion angles) with NMR-derived J-coupling constants to identify conformational flexibility .
- Rietveld Refinement : For polycrystalline samples, refine powder XRD data using TOPAS to account for preferred orientation effects .
- Synchrotron Studies : High-resolution XRD at facilities like ESRF resolves subtle structural variations missed by lab instruments .
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
- Methodology :
- Schlenk Techniques : Use inert gas (N₂/Ar) lines for moisture-sensitive steps (e.g., LDA-mediated deprotonation) .
- Glovebox Storage : Store intermediates under argon with molecular sieves to prevent hydrolysis .
- Real-Time Monitoring : In situ FT-IR tracks reaction progress without exposing intermediates to air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
